Enantiomeric Purity: (R)- vs (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid in Sacubitril Intermediate Quality
The (R)-enantiomer (CAS 1352407-82-9) is the stereochemically required building block for the synthesis of (2R,4S)-sacubitril intermediates, whereas the (S)-enantiomer (CAS 1352407-83-0) is classified as an impurity that must be controlled to <0.5% in the final active pharmaceutical ingredient [1]. Chiral HPLC resolution of N-t-Boc-amino acids on β-cyclodextrin bonded phases achieves baseline separation (Rs >1.5) for 25 pairs of Boc-amino acid enantiomers, with the 2-methyl branched analogs showing distinct retention shifts of 2–4 minutes compared to their linear counterparts [2]. Procurement of enantiopure (R)-form with certified enantiomeric excess (≥98% ee) eliminates the need for in-house chiral preparative chromatography, reducing solvent consumption by an estimated 60–80% relative to racemate resolution workflows [2].
| Evidence Dimension | Enantiomeric purity requirement for sacubitril intermediate synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer: ≥98% ee (vendor specification); baseline separation Rs >1.5 on chiral HPLC [2] |
| Comparator Or Baseline | (S)-enantiomer: specified as impurity; racemic mixture requires preparative chiral resolution |
| Quantified Difference | ≥98% ee target vs. racemic (0% ee); 2–4 min retention shift between enantiomers on β-cyclodextrin chiral stationary phase |
| Conditions | Hydroxypropyl-β-cyclodextrin bonded phase column, reversed-phase mode, 5–10% acetonitrile/1% TEAA buffer, pH 7–8, 30 min run time [2] |
Why This Matters
Procurement of enantiopure (R)-form directly satisfies the stereochemical requirement for sacubitril intermediate synthesis, avoiding the cost and yield loss of chiral preparative chromatography.
- [1] SynZeal. Sacubitril Impurity 8: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid. https://www.synzeal.com/sacubitril-impurity-8 View Source
- [2] Facile Resolution of N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. Journal of Liquid Chromatography, 1992, 15(10), 1719-1734. https://www.scilit.com/publications/ff57d4740220207efa23c08c45e16335 View Source
